molecular formula C21H19BrN2O4 B2806518 6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 923202-20-4

6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2806518
CAS RN: 923202-20-4
M. Wt: 443.297
InChI Key: DRCNNJLINORQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. This compound has been of great interest to the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antibacterial Activities

The compound 6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one is part of a broader class of chemicals that have been studied for their potential applications in various fields, including medicine and material science. Although the specific compound was not directly identified in the studies reviewed, similar compounds have shown significant scientific interest, particularly in the synthesis and evaluation of their antimicrobial activities. These studies involve the synthesis of novel compounds with potential antibacterial and antifungal properties, contributing to the development of new therapeutic agents.

  • Synthesis and Molecular Docking Studies

    One study focused on the synthesis of chromen-2-one derivatives and assessed their antimicrobial activities. The compounds showed significant antibacterial and antifungal activity, comparable to standard drugs. Molecular docking studies further provided insights into their potential mechanism of action by interacting with proteins involved in microbial metabolism (Mandala et al., 2013).

  • Structural and Spectroscopic Analyses

    Another study conducted detailed structural, spectroscopic, and theoretical analyses on novel hybrid compounds containing pyrazole and coumarin cores. These analyses included molecular docking studies to explore interactions with biological targets, suggesting applications in drug design and discovery (Sert et al., 2018).

  • Synthesis of Piperazine Linked Methylene-bis-Coumarins

    Research on synthesizing new 6-(2-oxo-3-[(4-arylpiperazino)carbonyl]-2H-6-chromenyl-methyl)-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone compounds revealed potent antibacterial activity against various human pathogenic strains. The study highlights the importance of specific moieties for enhanced antimicrobial activity (Nagaraj et al., 2019).

Potential Antitumor and Apoptosis Imaging Agents

Some compounds within the chromen-2-one family have been investigated for their antitumor properties and as agents for imaging apoptosis in cancer research. This research direction emphasizes the importance of structural modifications to enhance biological activity and specificity.

  • Antitumor Agent Discovery

    Studies on the synthesis of chromene derivatives have led to the identification of compounds with potent antiproliferative activities against tumor cell lines. The modifications in the chromene core structure have been crucial for developing more effective antitumor agents (Yin et al., 2013).

  • Imaging of Apoptosis in Cancer

    Carbon-11 labeled 4-aryl-4H-chromenes were synthesized for potential use as PET agents in imaging apoptosis, a process of programmed cell death, in cancer. This research highlights the role of chromen-2-one derivatives in developing diagnostic tools for cancer treatment (Gao et al., 2010).

properties

IUPAC Name

6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4/c1-27-18-13-15(22)11-14-12-17(21(26)28-19(14)18)20(25)24-9-7-23(8-10-24)16-5-3-2-4-6-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCNNJLINORQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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